molecular formula C24H30N2O4S B4022054 N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Cat. No. B4022054
M. Wt: 442.6 g/mol
InChI Key: KWOJHQMNZFTJOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multistep reactions, starting from simpler precursors. A related example involves the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions, demonstrating the type of complex synthesis routes that may be involved in producing N1-[2-(1-cyclohexen-1-yl)ethyl]-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography. For instance, compounds synthesized using similar functional groups have been structurally characterized to understand their geometric configuration and molecular interactions (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar functional groups include various addition reactions, cyclization, and rearrangements, showcasing the compound's reactivity and potential transformations. These reactions are often influenced by the presence of specific functional groups, such as methylsulfonyl or phenoxyphenyl groups, which can dictate the course of chemical transformations (Davies et al., 1996).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are critical for understanding a compound's behavior in different environments. These properties can be deduced from studies on similar compounds, indicating how variations in structure affect physical characteristics (Joshi & Parsania, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to undergo certain chemical transformations, are pivotal in defining a compound's utility and applications. Studies on related compounds provide insight into how structural features influence chemical behavior (Himbert & Kosack, 1988).

Scientific Research Applications

Synthesis and Structural Characterization

  • Development of Novel Compounds : The synthesis of cyclic dipeptidyl ureas and related compounds demonstrates the versatility of incorporating cyclohexyl and phenoxyphenyl motifs into complex molecules. These synthetic efforts are crucial for exploring new chemical spaces and understanding the structure-activity relationships of potential therapeutic agents (Sañudo et al., 2006).

  • Biocatalysis in Drug Metabolism : The application of microbial-based biocatalytic systems for the production of mammalian metabolites highlights the importance of these compounds in understanding drug metabolism and optimizing pharmacokinetic profiles (Zmijewski et al., 2006).

  • Chemical Reactions and Mechanisms : Investigations into the reactions of phenylmethanesulfonyl chloride with tertiary amines reveal insights into the formation of geometrical isomers about a carbon-sulfur double bond, showcasing the chemical versatility and reactivity of sulfonamide-based compounds (King & Durst, 1966).

Applications in Molecular Biology and Pharmacology

  • Designing Selective Receptor Ligands : The synthesis and evaluation of N-arylsulfonyl derivatives as inhibitors of HIV-1 replication underscore the potential of such compounds in therapeutic applications, highlighting their role in targeting specific biological pathways (Che et al., 2015).

  • Bioassays and Drug Development : Studies on the synthesis, crystal structure, and bioassay of tetrazole derivatives provide a framework for understanding the interaction of these compounds within biological systems, emphasizing their utility in drug discovery and development processes (Al-Hourani et al., 2020).

  • Fluorescence Sensors and Imaging : The design and synthesis of water-soluble sulfonato-Salen-type Schiff bases for the detection of Cu2+ in water and living cells demonstrate the application of these compounds in environmental monitoring and biomedical imaging, contributing to the advancement of diagnostic technologies (Zhou et al., 2012).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c1-19(24(27)25-18-17-20-9-5-3-6-10-20)26(31(2,28)29)21-13-15-23(16-14-21)30-22-11-7-4-8-12-22/h4,7-9,11-16,19H,3,5-6,10,17-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOJHQMNZFTJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CCCCC1)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

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